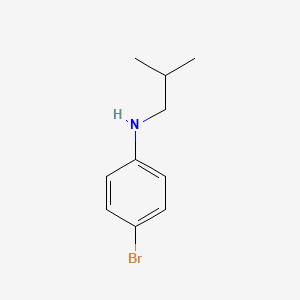

4-Bromo-N-isobutylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPWBSDPHWALGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651459 | |

| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195968-92-4 | |

| Record name | 4-Bromo-N-(2-methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-N-isobutylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the aniline scaffold remains a cornerstone for the development of novel molecular entities. The strategic introduction of various substituents onto the aniline ring allows for the fine-tuning of its physicochemical and pharmacological properties. Among these, 4-Bromo-N-isobutylaniline emerges as a compound of significant interest. Its unique combination of a halogenated aromatic ring and a flexible N-alkyl substituent makes it a versatile intermediate in organic synthesis. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of 4-Bromo-N-isobutylaniline, underpinned by theoretical predictions and established analytical principles. We will delve into the structural and electronic characteristics that govern these properties and outline the experimental methodologies for their determination, thereby offering a robust framework for its application in research and development.

Molecular Structure and Core Physicochemical Properties

4-Bromo-N-isobutylaniline, with the chemical formula C₁₀H₁₄BrN, possesses a molecular weight of approximately 228.13 g/mol .[1][2] Its structure features a bromine atom at the para-position of the aniline ring, and an isobutyl group attached to the nitrogen atom. This specific arrangement of functional groups dictates its polarity, reactivity, and intermolecular interactions, which in turn govern its macroscopic physical properties.

Table 1: Summary of Physical and Computed Properties of 4-Bromo-N-isobutylaniline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN | [1][2] |

| Molecular Weight | 228.13 g/mol | [1][2] |

| Predicted Boiling Point | 266.2 ± 23.0 °C | [3] |

| Predicted Melting Point | Not Available | - |

| Predicted Density | 1.351 ± 0.06 g/cm³ | [3] |

| Predicted XLogP3 | 4.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

The predicted high boiling point is indicative of strong intermolecular forces, likely a combination of dipole-dipole interactions arising from the polar C-Br and C-N bonds, and van der Waals forces from the overall molecular size. The XLogP3 value suggests a significant lipophilic character, indicating a preference for non-polar environments.

Solubility Profile: A Theoretical and Practical Perspective

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies. The structure of 4-Bromo-N-isobutylaniline, with its nonpolar aromatic ring and isobutyl group, alongside the polar amine functionality, suggests a nuanced solubility profile.

It is predicted to be soluble in many organic solvents.[1] The lipophilic nature, as indicated by the predicted XLogP3 value of 4.4, suggests good solubility in non-polar to moderately polar organic solvents such as diethyl ether, dichloromethane, and toluene.[4] The presence of the secondary amine group, capable of acting as a hydrogen bond donor and acceptor, may impart some solubility in polar protic solvents like ethanol and methanol. However, its solubility in water is expected to be low due to the large nonpolar surface area.

Experimental Determination of Solubility

A robust understanding of solubility requires empirical validation. The following protocol outlines a standard method for determining the solubility of 4-Bromo-N-isobutylaniline in various solvents.

Protocol 1: Gravimetric Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Bromo-N-isobutylaniline to a pre-weighed vial.

-

Add a known volume of the desired solvent (e.g., 10 mL).

-

Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Isolation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed flask using a calibrated pipette.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dissolved solid.

-

The difference in weight gives the mass of the dissolved 4-Bromo-N-isobutylaniline.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL.

-

This protocol provides a direct and reliable measure of solubility, which is essential for designing crystallization processes, preparing solutions for biological assays, and developing formulations.

Caption: A streamlined workflow for the experimental determination of solubility.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section details the expected spectral characteristics of 4-Bromo-N-isobutylaniline and the underlying principles of the analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments within a molecule. The predicted ¹H NMR spectrum of 4-Bromo-N-isobutylaniline would exhibit distinct signals corresponding to the aromatic, benzylic, and isobutyl protons.

-

Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. Due to the para-substitution, a characteristic AA'BB' splitting pattern (appearing as two doublets) is expected. The protons ortho to the bromine atom will be at a different chemical shift than those ortho to the N-isobutylamino group.

-

N-H Proton: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be variable (δ 3.5-4.5 ppm) depending on the solvent and concentration due to hydrogen bonding.

-

Isobutyl Protons:

-

The two methylene protons (-CH₂-) adjacent to the nitrogen will be deshielded and are expected to appear as a doublet around δ 2.9-3.1 ppm.

-

The methine proton (-CH-) of the isobutyl group will be a multiplet (septet or nonet) around δ 1.8-2.0 ppm.

-

The six methyl protons (-CH₃) will be the most upfield, appearing as a doublet around δ 0.9-1.0 ppm.

-

¹³C NMR Spectroscopy will complement the ¹H NMR data, with distinct signals for each unique carbon atom. The carbon attached to the bromine will be significantly shifted, and the aromatic carbons will appear in the δ 110-150 ppm range.

Protocol 2: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-N-isobutylaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-N-isobutylaniline is expected to show characteristic absorption bands.

-

N-H Stretch: A moderate, sharp peak in the region of 3350-3450 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹, is characteristic of the C-Br bond.

Protocol 3: FTIR Spectroscopy (ATR Method)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of 4-Bromo-N-isobutylaniline.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) in the mass spectrum of 4-Bromo-N-isobutylaniline will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity.

Expected Fragmentation Patterns:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion.

-

Loss of the Isobutyl Group: Cleavage of the N-isobutyl bond can occur, resulting in a fragment corresponding to the 4-bromoaniline radical cation.

-

Loss of Bromine: Loss of the bromine atom (•Br) from the molecular ion is also a possible fragmentation pathway.

Caption: Overview of spectroscopic techniques for characterizing 4-Bromo-N-isobutylaniline.

Conclusion and Future Outlook

This technical guide has provided a detailed examination of the key physical properties of 4-Bromo-N-isobutylaniline, integrating theoretical predictions with established experimental protocols. The presented data on its molecular weight, predicted boiling point, density, and solubility profile, combined with the expected spectroscopic signatures from NMR, FTIR, and mass spectrometry, offer a solid foundation for its use in research and development.

For the drug development professional, a thorough understanding of these properties is paramount for lead optimization, formulation design, and ADME (absorption, distribution, metabolism, and excretion) profiling. For the synthetic chemist, this information is critical for reaction design, purification, and scale-up.

While this guide provides a comprehensive overview based on available data and predictive models, it is imperative that these properties are experimentally verified for any specific application. Future work should focus on the experimental determination of the melting point, a more detailed quantitative solubility study across a wider range of pharmaceutically relevant solvents, and the acquisition of high-resolution spectral data to serve as a definitive reference for this important chemical entity.

References

-

PubChem. 4-bromo-3-methyl-N-(propan-2-yl)aniline. [Link]

-

PubChem. 4-Bromo-2-methylaniline. [Link]

-

ChemAxon Docs. NMR Predictor. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemBK. 4-Bromo-N-isopropylaniline. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

PubChem. 4-Bromo-N-methyl-2-nitroaniline. [Link]

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

-

PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

-

NIST/EPA/NIH Mass Spectral Library. [Link]

-

Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Wikipedia. 4-Bromoaniline. [Link]

-

ResearchGate. 4-Bromo-N-(4-bromophenyl)aniline. [Link]

-

PubChem. 4-Bromo-2-nitroaniline. [Link]

-

ResearchGate. 4-Bromo-N-(4-hydroxybenzylidene)aniline. [Link]

-

Top Industrial Grade Chemical. 4-Bromo-N,N-Dimethyl Aniline. [Link]

-

PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Cheméo. Chemical Properties of Aniline, 4-bromo-n-tert-butyl- (CAS 36171-07-0). [Link]

-

PubMed Central (PMC). 4-Bromo-N-(4-bromophenyl)aniline. [Link]

Sources

4-Bromo-N-isobutylaniline chemical structure and CAS number

An In-Depth Technical Guide to 4-Bromo-N-isobutylaniline

Executive Summary

This technical guide provides a comprehensive overview of 4-Bromo-N-isobutylaniline (CAS No. 195968-92-4), a key organic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. This document details the compound's chemical structure, physicochemical properties, a robust synthesis protocol based on reductive amination, and its applications as a versatile building block in modern organic synthesis. The content is tailored for researchers, chemists, and drug development professionals who require a technical understanding of this compound for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

4-Bromo-N-isobutylaniline is a substituted aniline derivative characterized by a bromine atom at the para-position of the benzene ring and an isobutyl group attached to the nitrogen atom.[1] This specific arrangement of functional groups makes it a valuable precursor for creating more complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 195968-92-4 .[2][3]

Chemical Structure

The molecular structure consists of a central aniline core, functionalized with a bromine atom and an N-isobutyl substituent.

Caption: Chemical structure of 4-Bromo-N-isobutylaniline.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 195968-92-4 | [2][3] |

| Molecular Formula | C₁₀H₁₄BrN | [1][2][5] |

| Molecular Weight | 228.13 g/mol | [1][2] |

| IUPAC Name | 4-bromo-N-(2-methylpropyl)aniline | [1][5] |

| SMILES | CC(C)CNC1=CC=C(Br)C=C1 | [2] |

| Boiling Point | Not available | [2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-substituted anilines requires a controlled approach to prevent undesirable side reactions. While direct N-alkylation of 4-bromoaniline with an isobutyl halide is possible, this method is often plagued by poor selectivity, leading to significant amounts of dialkylation and quaternary ammonium salt formation.[6]

A superior and widely adopted strategy is reductive amination . This one-pot method involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced to the target amine.[7][8] This approach offers high yields, excellent selectivity for mono-alkylation, and utilizes mild reaction conditions.[6]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of 4-Bromo-N-isobutylaniline can be efficiently achieved by the reductive amination of 4-bromoaniline with isobutyraldehyde (2-methylpropanal).

-

Imine Formation: 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by dehydration to form a Schiff base, or imine.

-

Reduction: The intermediate imine is then reduced in situ using a mild reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final secondary amine product.[6][7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-N-isobutylaniline|CAS 195968-92-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. gctlc.org [gctlc.org]

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-N-isobutylaniline for Research and Development

Abstract: 4-Bromo-N-isobutylaniline (CAS: 195968-92-4) is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable building block for novel compound discovery. However, the inherent toxicological profile of the aniline scaffold necessitates a robust and informed approach to its handling and use. This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals. It synthesizes available safety data, extrapolates necessary precautions from closely related analogues, and grounds all recommendations in the fundamental principles of laboratory safety and industrial hygiene. The objective is to empower scientific personnel to work safely with this compound by understanding the causality behind each precaution, thereby fostering a self-validating system of laboratory safety.

Compound Profile and Hazard Identification

A thorough understanding of a chemical's properties is the foundation of a reliable risk assessment. While comprehensive toxicological data for 4-Bromo-N-isobutylaniline is not fully established, its classification and the known hazards of analogous compounds, such as 4-bromoaniline and other substituted anilines, provide a clear basis for a conservative and protective safety protocol.

Table 1: Physicochemical Properties of 4-Bromo-N-isobutylaniline

| Property | Value | Source |

| CAS Number | 195968-92-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄BrN | [1][4] |

| Molecular Weight | 228.13 g/mol | [1][3] |

| Synonyms | 4-bromo-N-(2-methylpropyl)aniline | [1][2][3] |

| Storage | Room temperature, inert atmosphere, keep in dark place. | [5][6] |

GHS Hazard Classification and Toxicological Concerns

The primary toxicological concern with substituted anilines stems from their metabolic pathway. The liver can metabolize the aniline structure in ways that produce toxic byproducts, potentially leading to adverse health effects.[7] Therefore, preventing exposure through all routes—inhalation, dermal contact, and ingestion—is of paramount importance.

Table 2: GHS Hazard Classification

| Hazard Category | Code | Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 | Warning |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |

| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 | Warning |

| (This classification is based on data from suppliers and analogous compounds like 4-Bromo-N,N-dimethylaniline and is intended to provide a comprehensive safety margin).[1][5][6][8] |

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to mitigating risk at its source. The hierarchy of controls is a fundamental principle that prioritizes the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

-

Elimination/Substitution: The most effective control is to remove the hazard. In drug development, this can involve designing safer building blocks that are less prone to harmful metabolic activation, a key area of modern chemical research.[7] When chemically feasible, researchers should consider if less hazardous reagents can achieve the same synthetic outcome.

-

Engineering Controls (Primary Barrier): These controls physically separate the researcher from the hazard.

-

Chemical Fume Hood: All work involving 4-Bromo-N-isobutylaniline, including weighing, transfers, and reactions, must be performed in a properly functioning and certified chemical fume hood. This is non-negotiable as it contains vapors and potential dust, preventing inhalation exposure.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]

-

-

Administrative Controls (Procedural Safety): These are work practices and procedures that reduce the likelihood of exposure.

-

Designated Areas: Clearly demarcate areas where 4-Bromo-N-isobutylaniline is stored and handled.[11]

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.[9]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands and arms thoroughly with soap and water after handling the compound and before leaving the work area.[13]

-

-

Personal Protective Equipment (PPE - The Last Line of Defense): PPE does not eliminate the hazard but provides a final barrier. It must be used in conjunction with the higher-level controls.

Table 3: Recommended PPE for Handling 4-Bromo-N-isobutylaniline

| Protection | Specification | Rationale |

| Body | Full-length laboratory coat, long pants, and closed-toe shoes. | Protects skin from incidental splashes and spills.[9] |

| Hands | Nitrile gloves (for incidental contact). | Provides a barrier against dermal absorption, a significant exposure risk.[9] For prolonged or immersive contact, consult the glove manufacturer's resistance chart. |

| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and dust. Goggles are required when there is a significant splash risk.[9] |

| Respiratory | Not required when working within a certified fume hood. | A NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary for large-scale spills or if engineering controls fail. Use requires enrollment in a respiratory protection program.[10] |

Standard Operating Protocols

Adherence to validated protocols is essential for ensuring reproducible science and operator safety.

Protocol 3.1: Weighing and Solution Preparation

-

Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood sash is at the appropriate working height.

-

Work Surface: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.

-

Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat or container. Handle the solid gently to avoid generating dust.

-

Transfer: Carefully transfer the weighed solid to the destination vessel. Use a spatula to guide the transfer.

-

Dissolution: Add solvent to the vessel slowly to avoid splashing.

-

Cleanup: Immediately after, wipe down the spatula and any affected surfaces with a solvent-dampened cloth. Dispose of the weigh boat and cleaning materials as hazardous waste.

Protocol 3.2: Storage and Transport

-

Storage: Store 4-Bromo-N-isobutylaniline in its original, tightly sealed container.[13] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][11][14] Store in a locked cabinet or area accessible only to authorized personnel.[15]

-

Transport: When moving the chemical between laboratories, place the primary container in a non-breakable, chemically resistant secondary container.[11]

Emergency Response and Decontamination

Preparedness is critical. All personnel must be familiar with these procedures before an emergency occurs.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromo-N-isobutylaniline|CAS 195968-92-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. 4-Bromo-N-isobutylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. news.umich.edu [news.umich.edu]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-isobutylaniline

Foreword: The Strategic Importance of 4-Bromo-N-isobutylaniline

4-Bromo-N-isobutylaniline is a key molecular intermediate whose strategic importance in the fields of pharmaceutical and materials science cannot be overstated. Its unique structure, featuring a brominated aromatic ring and a secondary isobutyl amine, offers a versatile scaffold for the synthesis of a diverse array of more complex molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the N-isobutyl group can influence the steric and electronic properties of the final compound, impacting its biological activity or material characteristics. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not just procedural details but also the underlying chemical rationale to empower researchers in their synthetic endeavors.

Strategic Synthesis: A Comparative Overview of Key Methodologies

The synthesis of 4-Bromo-N-isobutylaniline can be approached through several strategic pathways. The two most prominent and industrially relevant methods are Reductive Amination and Buchwald-Hartwig Amination . The choice between these methodologies is often dictated by factors such as substrate availability, desired scale, functional group tolerance, and economic considerations.

-

Reductive Amination: This classical one-pot reaction involves the formation of an imine intermediate from 4-bromoaniline and isobutyraldehyde, which is then reduced in situ to the desired secondary amine. It is often favored for its operational simplicity and the use of relatively inexpensive reagents.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, this method directly couples 4-bromoaniline with an isobutyl amine source. While it may involve more complex and costly reagents (palladium catalyst and specialized ligands), it offers a broad substrate scope and often proceeds with high yields and selectivity under milder conditions than traditional methods.

This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for both of these pivotal transformations.

Part 1: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and atom economy. The reaction proceeds in a tandem fashion, first through the formation of an imine from the condensation of an amine and a carbonyl compound, followed by the immediate reduction of the imine to the corresponding amine.

Causality in Experimental Design: The "Why" Behind the "How"

The selection of reagents and conditions in the reductive amination of 4-bromoaniline with isobutyraldehyde is critical for maximizing yield and purity.

-

The Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[1] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and more selective for the reduction of the protonated imine over the starting aldehyde. This selectivity is crucial to prevent the wasteful reduction of isobutyraldehyde to isobutanol. The steric bulk of the acetoxy groups also tempers the reactivity of the borohydride, contributing to its selectivity.[2]

-

Solvent Selection: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed as solvents. These aprotic solvents are ideal as they do not react with the reducing agent and effectively solubilize the reactants and intermediates.

-

Acid Catalysis: The initial imine formation is often catalyzed by a weak acid, such as acetic acid. The acid protonates the carbonyl oxygen of isobutyraldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of 4-bromoaniline.

Visualizing the Reductive Amination Pathway

Caption: Reductive amination workflow for 4-Bromo-N-isobutylaniline synthesis.

Detailed Experimental Protocol: Reductive Amination

Materials:

-

4-Bromoaniline

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoaniline (1.0 eq).

-

Dissolve the 4-bromoaniline in anhydrous DCM.

-

Add isobutyraldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The addition should be done in portions to control any potential exotherm.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-N-isobutylaniline.

Part 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for the formation of C-N bonds.[3] This palladium-catalyzed cross-coupling reaction provides a direct route to 4-Bromo-N-isobutylaniline from 4-bromoaniline and an appropriate isobutylamine equivalent.

Mechanistic Insights and Reagent Selection

The catalytic cycle of the Buchwald-Hartwig amination is a finely tuned sequence of organometallic transformations.[4]

-

Catalyst System: The choice of the palladium precursor and the phosphine ligand is paramount to the success of the reaction. A common and effective combination is a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, such as XPhos or SPhos. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.

-

Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to ensure a water-free environment, which is critical for the stability of the catalyst and intermediates.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

4-Bromoaniline

-

Isobutylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).

-

Add 4-bromoaniline (1.0 eq) to the flask.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add isobutylamine (1.2 eq) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and dilute it with diethyl ether.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure 4-Bromo-N-isobutylaniline.

Part 3: Product Characterization and Data

Thorough characterization of the synthesized 4-Bromo-N-isobutylaniline is essential to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons on the bromophenyl ring, the methylene protons adjacent to the nitrogen, the methine proton of the isobutyl group, and the methyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons (with the carbon attached to bromine showing a characteristic shift) and the aliphatic carbons of the isobutyl group.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

| Technique | Expected Data for 4-Bromo-N-isobutylaniline |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the range of 6.5-7.5 ppm), a doublet for the CH₂ group adjacent to the nitrogen, a multiplet for the CH group, and a doublet for the two CH₃ groups of the isobutyl moiety. A broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the aromatic carbons (with the C-Br carbon being downfield), and signals for the three distinct carbons of the isobutyl group. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 227 and an M+2 peak at m/z 229 of similar intensity, characteristic of a monobrominated compound. |

Note: Specific chemical shifts will depend on the solvent used for NMR analysis.

Quantitative Analysis

| Synthesis Method | Typical Yield | Purity (Post-Purification) | Key Considerations |

| Reductive Amination | 60-85% | >95% | Cost-effective, but may require careful control to avoid over-alkylation or aldehyde reduction. |

| Buchwald-Hartwig Amination | 70-95% | >98% | Higher yielding and broader scope, but requires more expensive catalysts and ligands and strict anhydrous conditions. |

Conclusion: A Versatile Intermediate within Reach

The synthesis of 4-Bromo-N-isobutylaniline is readily achievable through established and reliable synthetic methodologies. Both reductive amination and Buchwald-Hartwig amination offer robust pathways to this valuable intermediate. The choice of method will ultimately depend on the specific requirements of the research or development program, balancing factors of cost, scale, and efficiency. This guide provides the foundational knowledge and practical protocols to enable scientists and researchers to confidently synthesize 4-Bromo-N-isobutylaniline, a key building block for the next generation of pharmaceuticals and advanced materials.

References

- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved from [Link]

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

The Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

-

PubMed. (n.d.). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

ResearchGate. (2015). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]

Sources

- 1. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and chemical stability of 4-Bromo-N-isobutylaniline

An In-depth Technical Guide to the Reactivity and Chemical Stability of 4-Bromo-N-isobutylaniline

Abstract

4-Bromo-N-isobutylaniline is a versatile substituted aniline derivative that serves as a crucial building block in modern organic synthesis. Its value stems from the orthogonal reactivity of its functional groups: a nucleophilic secondary amine and a carbon-bromine bond amenable to a wide array of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the compound's reactivity profile, focusing on its participation in cornerstone C-N and C-C bond-forming reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Furthermore, this document delineates the chemical stability of 4-Bromo-N-isobutylaniline, examining its degradation pathways under oxidative, hydrolytic, photolytic, and thermal stress. Detailed experimental protocols, mechanistic insights, and practical handling guidelines are presented to equip researchers with the knowledge required for its effective and safe utilization in complex synthetic applications, particularly within the pharmaceutical and materials science sectors.[1][2]

Introduction and Physicochemical Profile

4-Bromo-N-isobutylaniline, with the molecular formula C₁₀H₁₄BrN, is an aromatic compound featuring an isobutyl group attached to the nitrogen atom of 4-bromoaniline.[1] This structure is of significant interest in synthetic chemistry because it combines a modifiable secondary amine with a strategically positioned bromine atom on the aromatic ring. The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, making the molecule a valuable precursor for creating complex molecular architectures.[1][2] Its derivatives are integral to the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials such as liquid crystals and organic semiconductors.[2][3][4]

Physicochemical Data

A summary of the key physicochemical properties of 4-Bromo-N-isobutylaniline is provided below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-bromo-N-(2-methylpropyl)aniline | [1] |

| CAS Number | 195968-92-4 | [1] |

| Molecular Formula | C₁₀H₁₄BrN | [1] |

| Molecular Weight | 228.13 g/mol | [1] |

| Appearance | White to pale yellow solid/crystal | [5] |

| Melting Point | Approx. 57-60 °C (analog) | [5] |

| Boiling Point | Approx. 216 °C (analog) | [5] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, ethers); insoluble in water. | [5][6] |

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of 4-Bromo-N-isobutylaniline is anchored in the distinct reactivity of its two primary functional moieties: the N-isobutylamino group and the C-Br bond.

Reactivity of the N-Isobutylamino Group

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character. The N-H bond can be deprotonated under basic conditions, a critical step in reactions like the Buchwald-Hartwig amination where it serves as the amine component. The isobutyl group provides steric bulk compared to a methyl or ethyl group, which can influence reaction kinetics and, in some cases, prevent undesired side reactions such as dimerization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary site for constructing more complex molecules via cross-coupling. Aryl bromides are ideal substrates, offering a balance of reactivity and stability that makes them more reliable than aryl chlorides and more cost-effective than aryl iodides.[7]

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[8] In this reaction, 4-Bromo-N-isobutylaniline acts as the aryl halide component, coupling with a primary or secondary amine to form a more complex diaryl- or alkylarylamine.

Causality of Experimental Design: The choice of catalyst system is paramount for success. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[9] These ligands promote the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the catalyst.[9] A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu), is required to deprotonate the coupling amine, forming the palladium-amido complex necessary for the reaction to proceed.[10]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-Bromo-N-isobutylaniline (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

-

Solvent: Backfill the flask with argon or nitrogen and add anhydrous toluene or dioxane via syringe.

-

Reaction: Heat the mixture to 80-110 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds, pairing an organohalide with an organoboron species.[7][11] 4-Bromo-N-isobutylaniline serves as the halide partner, reacting with various aryl or vinyl boronic acids or esters to produce substituted biaryl compounds.

Causality of Experimental Design: The mechanism also proceeds through a Pd(0)/Pd(II) cycle. A key difference from the Buchwald-Hartwig reaction is the requirement of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate complex.[12] This "ate" complex then undergoes transmetalation with the Pd(II)-halide species, transferring its organic group to the palladium center. The choice of base and solvent (often a mixture like toluene/water or dioxane/water) is crucial for both activating the boronic acid and maintaining the catalyst's activity.[7]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere: In a flask, dissolve 4-Bromo-N-isobutylaniline (1.0 eq.) and the boronic acid or ester (1.1-1.5 eq.) in a suitable solvent (e.g., toluene, dioxane).

-

Base Addition: Add an aqueous solution of a base (e.g., 2M K₂CO₃ or K₃PO₄, 2-3 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and a ligand, 1-5 mol%).

-

Reaction: Degas the mixture and heat under an inert atmosphere to 80-100 °C until the reaction is complete by TLC or GC-MS analysis.

-

Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the residue via column chromatography or recrystallization.

Chemical Stability and Degradation

Understanding the stability of 4-Bromo-N-isobutylaniline is critical for its storage, handling, and application in multi-step syntheses where it may be exposed to various reagents and conditions.[13]

Oxidative Stability

N-alkylanilines are susceptible to oxidation.[14][15] Anodic oxidation studies on related compounds show that the primary decomposition modes involve coupling reactions (head-to-tail or tail-to-tail) to form substituted diphenylamines or benzidines.[14][16] Under stronger oxidizing conditions (e.g., with chromic acid), the aniline ring can be degraded, ultimately forming quinone-like structures.[14][17] The presence of the electron-donating amino group activates the ring, making it more prone to oxidation compared to bromobenzene itself.

Hydrolytic Stability

The C-Br and N-C bonds in 4-Bromo-N-isobutylaniline are generally stable under neutral aqueous conditions. However, studies on the parent compound, 4-bromoaniline, indicate instability in strongly acidic or alkaline solutions, where hydrolysis and other reactions can occur.[13] Vigorous alkaline conditions, especially at high temperatures, can potentially lead to the slow hydrolysis of the amide-like linkage in derivatives or promote side reactions, though tertiary amides are known to be very difficult to cleave.[18][19]

Photostability

Aromatic bromides can be sensitive to light.[13] Upon exposure to UV radiation, the C-Br bond can undergo homolytic cleavage to form an aryl radical. This radical can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or dimerization. Therefore, 4-Bromo-N-isobutylaniline should be stored in light-protected containers to prevent photodegradation.[13][20]

Thermal Stability

Thermogravimetric analysis of 4-bromoaniline shows it is relatively stable up to approximately 200 °C, after which its decomposition rate increases significantly.[13] The product is chemically stable under standard ambient conditions (room temperature). It is a flammable substance and should be kept away from high temperatures and sources of ignition.[5]

Stability Summary Table

| Condition | Stability | Potential Degradation Products | Reference(s) |

| Oxidizing Agents | Low | Diphenylamines, benzidines, quinones | [14][17] |

| Strong Acids/Bases | Moderate | Hydrolysis products, other side-reactions | [13] |

| UV Light | Low | Aryl radicals, subsequent reaction products | [13][20] |

| High Temperature | Moderate | Decomposes significantly above ~200 °C | [13] |

| Ambient/Inert | High | Stable under recommended storage conditions |

Handling, Storage, and Safety

Based on its reactivity and stability profile, the following guidelines are recommended for handling and storing 4-Bromo-N-isobutylaniline:

-

Storage: Store in a cool, dry, well-ventilated place away from light and sources of ignition.[5][13][21] Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contact.[21]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24] Avoid breathing dust and direct contact with skin and eyes, as the compound and its analogs are classified as harmful and irritants.[23][24]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[20][21]

Conclusion

4-Bromo-N-isobutylaniline is a strategically designed synthetic intermediate whose value is defined by the predictable and versatile reactivity of its aryl bromide moiety in palladium-catalyzed cross-coupling reactions. It is a robust building block for the efficient synthesis of complex nitrogen-containing aromatic compounds. However, its utility must be balanced with a thorough understanding of its chemical stability. The compound is susceptible to degradation under oxidative, photolytic, and extreme pH or thermal conditions. By adhering to the protocols and handling guidelines outlined in this document, researchers can effectively leverage the synthetic potential of 4-Bromo-N-isobutylaniline while ensuring its integrity and achieving reproducible, high-yielding results in the development of novel pharmaceuticals and materials.

References

- Hand, R. L., & Nelson, R. F. (1978). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society.

- Francke, R., & Little, R. D. (2014).

- Luh, T. Y., & Fung, S. H. (1979).

- Hand, R. L., & Nelson, R. F. (n.d.). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society.

- Sigma-Aldrich. (n.d.). 4-Bromo-N-isobutylaniline.

- PubChem. (n.d.). 4-Bromoaniline.

- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.).

- Sigma-Aldrich. (2025).

- Benchchem. (n.d.). 4-Bromo-N-isobutylaniline | CAS 195968-92-4.

- ChemBK. (2024). 4-Bromo-N-isopropylaniline.

- Safety Data Sheet. (n.d.). 4-Bromo-N,N-dimethylaniline.

- Wikipedia. (n.d.).

- ChemicalBook. (2024).

- Fisher Scientific. (2012).

- Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS.

- Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.

- Chemistry LibreTexts. (2023).

- Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond.

- Suvchem Laboratory Chemicals. (n.d.). 4-BROMO ANILINE (FOR SYNTHESIS) (P-BROMO ANILINE).

- Fisher Scientific. (2012).

- Apollo Scientific. (n.d.).

- ResearchGate. (2025).

- YouTube. (2025).

- Wikipedia. (n.d.). Suzuki reaction.

- YouTube. (2012).

- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...

- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

- ChemicalBook. (2023).

- Wikipedia. (n.d.). 4-Bromoaniline.

- NCERT. (n.d.). Amines.

- PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).

- ResearchGate. (2025). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

- Semantic Scholar. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry.

- PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline.

- Journal of Medical Science. (n.d.).

- Thermo Scientific Chemicals. (n.d.). 4-Bromo-N,N-dimethylaniline, 98+%.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-N,N-dimethylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. asianpubs.org [asianpubs.org]

- 18. arkat-usa.org [arkat-usa.org]

- 19. quod.lib.umich.edu [quod.lib.umich.edu]

- 20. fishersci.com [fishersci.com]

- 21. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 22. lobachemie.com [lobachemie.com]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

A Guide to 4-Bromo-N-isobutylaniline: A Versatile Building Block for Modern Chemistry

Executive Summary

4-Bromo-N-isobutylaniline is a substituted aniline derivative that serves as a highly versatile and valuable intermediate in organic synthesis.[1] Its unique structure, featuring a brominated aromatic ring and an N-alkyl group, offers two distinct points for chemical modification. The bromine atom on the para-position of the aniline ring is a prime handle for metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the secondary amine provides a site for acylation, alkylation, and other transformations. This dual reactivity makes 4-Bromo-N-isobutylaniline an indispensable building block in the design and synthesis of novel compounds for medicinal chemistry, agrochemicals, and materials science.[1][3] This guide provides an in-depth look at the compound's properties, synthetic utility, and potential research applications, complete with actionable experimental protocols.

Compound Profile: 4-Bromo-N-isobutylaniline

The strategic combination of a reactive bromine atom and a secondary amine on a stable phenyl ring underpins the synthetic value of 4-Bromo-N-isobutylaniline. Understanding its fundamental properties is crucial for its effective application in research.

| Property | Value | Reference(s) |

| CAS Number | 195968-92-4 | [1][4] |

| Molecular Formula | C₁₀H₁₄BrN | [1][5] |

| Molecular Weight | 228.13 g/mol | [1][4] |

| IUPAC Name | 4-bromo-N-(2-methylpropyl)aniline | [1] |

| SMILES | CC(C)CNC1=CC=C(Br)C=C1 | [4] |

| Appearance | Varies; often supplied as a liquid or solid | N/A |

| Storage Conditions | Inert atmosphere, Room temperature | [4] |

| Hazard Statements | H302, H315, H319, H335 | [1][4] |

Core Reactivity and Synthetic Utility

The utility of 4-Bromo-N-isobutylaniline stems from the predictable reactivity of its two primary functional groups: the aryl bromide and the N-isobutylamino group.

-

Aryl Bromide Reactivity: The bromine atom is positioned for a variety of powerful cross-coupling reactions. This is the most significant feature for scaffold elaboration.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for creating biaryl structures.

-

Buchwald-Hartwig Amination: Cross-coupling with amines to form new C-N bonds, enabling the synthesis of complex diarylamines or alkyl-aryl amines.

-

Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce unsaturated moieties.[2]

-

-

N-Isobutylamino Group Reactivity: The secondary amine can be readily functionalized.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common pharmacophore.

-

Alkylation: Further alkylation is possible, though may require specific conditions to avoid over-alkylation.

-

The interplay of these reactive sites allows for a modular and divergent approach to chemical synthesis, where a common core can be elaborated into a diverse library of compounds.

Potential Research Applications

Medicinal Chemistry: Scaffolding for Novel Therapeutics

The structural motifs derived from bromoanilines are prevalent in a wide range of biologically active molecules and approved drugs.[6][7] 4-Bromo-N-isobutylaniline is an ideal starting material for generating libraries of compounds for drug discovery programs. The "4-bromo-aniline" core allows for the introduction of diverse functionalities via cross-coupling, while the N-isobutyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.[2]

Application Example: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a heterocyclic core attached to an aniline moiety. 4-Bromo-N-isobutylaniline can be used as a key building block to synthesize analogues of known inhibitors or to explore novel chemical space. For instance, a Suzuki coupling reaction can be employed to attach a pyrazole or pyridine ring, common components of kinase inhibitors.

Agrochemical Development

Patent literature indicates that isobutylaniline derivatives are valuable intermediates in the manufacturing of agrochemicals, particularly acaricides (pesticides that target mites and ticks).[3] The lipophilic isobutyl group can aid in penetrating the waxy outer layers of pests. The bromoaniline core provides a robust scaffold that can be functionalized to interact with specific biological targets in pests, offering a pathway to develop new crop protection agents.

Application Example: Synthesis of a Novel Acaricide Candidate

Starting from 4-Bromo-N-isobutylaniline, a series of reactions can be planned to build a more complex molecule. For instance, a Buchwald-Hartwig amination could be used to introduce a heterocyclic amine, followed by functionalization of the N-isobutyl amine to generate a final product with potential pesticidal activity.

Materials Science: Precursors for Organic Electronics

Aniline derivatives are foundational in the synthesis of conducting polymers and materials for organic electronics.[2] The rigid aromatic core of 4-Bromo-N-isobutylaniline, combined with its capacity for polymerization or elaboration through cross-coupling reactions, makes it a candidate for creating novel organic semiconductors or liquid crystals.[2][8] For example, dimerization via a Suzuki coupling followed by further functionalization could yield monomers for polymerization into materials with tailored electronic and optical properties.

Experimental Protocols: A Practical Guide

The following protocol details a standard Suzuki-Miyaura coupling reaction, a cornerstone transformation for this building block. This protocol is designed to be a self-validating system, providing clear steps and rationale.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-N-isobutylaniline with Phenylboronic Acid

Objective: To synthesize N-isobutyl-[1,1'-biphenyl]-4-amine, demonstrating a typical C-C bond formation.

Materials & Equipment:

-

4-Bromo-N-isobutylaniline (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous

-

Toluene and Water (e.g., 4:1 mixture), degassed

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon inert gas supply

-

Separatory funnel, rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Workflow Diagram:

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-N-isobutylaniline, phenylboronic acid, and anhydrous potassium carbonate.

-

Causality: Using anhydrous K₂CO₃ is critical as water can affect the catalytic cycle. The base activates the boronic acid.

-

-

Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine.

-

Causality: Pd(OAc)₂ is a common palladium precursor. It is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine acts as a ligand to stabilize the Pd(0) species and facilitate the catalytic cycle.

-

-

Solvent Addition & Degassing: Add the degassed toluene/water solvent mixture. Degas the resulting suspension by bubbling nitrogen or argon through it for 15-20 minutes.

-

Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), quenching the reaction. Degassing is essential for high yields.

-

-

Heating: Attach the reflux condenser, ensure a gentle flow of inert gas, and heat the mixture to reflux (typically 90-100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 4-Bromo-N-isobutylaniline spot is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Safety, Handling, and Storage

4-Bromo-N-isobutylaniline should be handled by trained personnel in a well-ventilated chemical fume hood.[1] It is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[4]

Conclusion

4-Bromo-N-isobutylaniline is more than just a chemical intermediate; it is a versatile platform for innovation. Its predictable and divergent reactivity allows researchers in medicinal chemistry, agrochemicals, and materials science to rapidly construct novel and complex molecules. By understanding its core properties and mastering key transformations like the Suzuki coupling, scientists can effectively leverage this building block to accelerate their research and development efforts.

References

-

LookChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

- Google Patents. (2017). JP2017014131A - Method for producing isobutylaniline.

- Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. Retrieved from [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

- Google Patents. (1990). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.

-

Chem-Station. (n.d.). 4-Bromo-N-isobutylaniline|CAS 195968-92-4. Retrieved from [Link]

- Google Patents. (1990). IL90592A - Preparation of 4-bromoaniline hydrobromide.

- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121627, 4-Isobutylaniline. Retrieved from [Link]

-

Kharlamova, A. D., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4983. Retrieved from [Link]

-

Akram, M., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Scientific Reports, 13(1), 12768. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Drug Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28456788, 2-Bromo-N-isobutylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]

-

ResearchGate. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 4-bromo-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-4'-iodobiphenyl: A Key Building Block for Advanced Functional Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

-

Lowe, J. T., et al. (2017). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 8(11), 1146-1151. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]

-

ResearchGate. (2011). 4-Bromo-N-phenylaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-n,n-dibutylaniline (C14H22BrN). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]

- 4. arctomsci.com [arctomsci.com]

- 5. echemi.com [echemi.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Toxicological properties of substituted anilines

- 1. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. nj.gov [nj.gov]

- 4. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]

- 9. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 10. longdom.org [longdom.org]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]

- 20. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation on joint toxicity of chlorinated anilines and cadmium to Photobacterium phosphoreum and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. cdc.gov [cdc.gov]

- 31. epa.gov [epa.gov]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. ANILINE | Occupational Safety and Health Administration [osha.gov]

- 34. epa.gov [epa.gov]

- 35. cresset-group.com [cresset-group.com]

A Technical Guide to the Solubility of 4-Bromo-N-isobutylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-N-isobutylaniline, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its predicted solubility based on fundamental chemical principles, details robust experimental protocols for its determination, and offers a framework for the systematic presentation of solubility data. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development involving 4-Bromo-N-isobutylaniline.

Understanding the Molecular Structure and Predicting Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like".[1] 4-Bromo-N-isobutylaniline (C₁₀H₁₄BrN) possesses a distinct molecular architecture that informs its solubility behavior in various organic solvents.

Key Structural Features:

-

Aromatic Ring: The brominated benzene ring is a significant nonpolar feature, contributing to its interaction with nonpolar solvents through van der Waals forces.

-

N-Isobutyl Group: The isobutyl group is a nonpolar alkyl chain that further enhances the compound's lipophilicity.

-

Secondary Amine: The secondary amine group (-NH-) introduces a degree of polarity and the potential for hydrogen bonding, particularly with protic solvents.

Based on these structural characteristics, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility Profile

The interplay between the nonpolar and polar functionalities of 4-Bromo-N-isobutylaniline suggests a varied solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | High | The large nonpolar surface area of the bromophenyl and isobutyl groups will interact favorably with nonpolar solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good to Moderate | These solvents possess a dipole moment that can interact with the polar amine group, while their organic character accommodates the nonpolar regions of the molecule. |